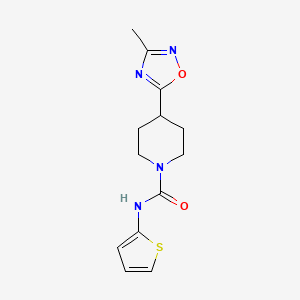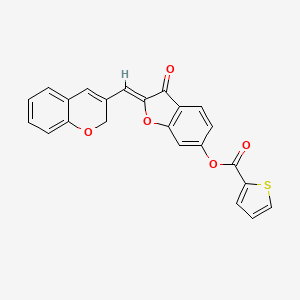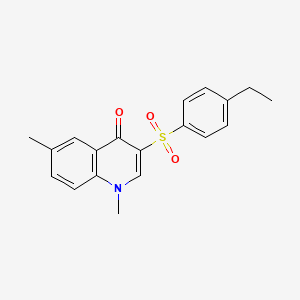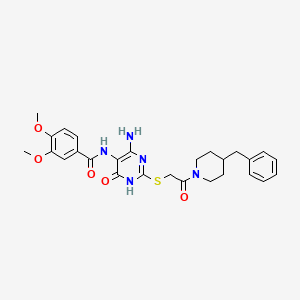
3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as MEPA and has a molecular formula of C7H12N2O.
Applications De Recherche Scientifique
Synthesis and Characterization
- Three-Component Condensation : The synthesis of pyrazolopyrimidines and pyrazoloquinazolines through the three-component condensation of similar pyrazole derivatives has been explored, demonstrating the versatility of these compounds in creating complex molecular structures (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
- One-Pot Synthesis : Efficient one-pot synthesis methodologies for similar pyrazole derivatives highlight their potential in streamlined chemical production processes (Becerra, Rojas, & Castillo, 2021).
Biological and Pharmaceutical Research
- Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives have been studied for their biological activities, including potential antitumor, antifungal, and antibacterial effects, underscoring the therapeutic potential of these compounds (Titi et al., 2020).
- Antimicrobial Properties : The antimicrobial properties of pyrazole derivatives are a significant area of research, offering insights into new drug development for treating various bacterial and fungal infections (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Material Science and Chemistry
- Supramolecular Chemistry : Pyrazole Schiff bases have been synthesized and characterized, revealing their role in forming supramolecular architectures, which is crucial for advanced material science applications (Feng, Guo, Sun, & Zhao, 2018).
- Polymer Modification : Pyrazole derivatives have been used in modifying polyvinyl alcohol/acrylic acid hydrogels, indicating their importance in creating advanced polymers with potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- Corrosion Inhibition : Pyrazole compounds have shown effectiveness as corrosion inhibitors, providing insights into their potential application in protecting metals and alloys (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Propriétés
IUPAC Name |
5-(2-methoxyethyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-7(8)5-6(9-10)3-4-11-2/h5H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXFFMCJCUWAEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCOC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)


![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)


![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)


![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)
![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)

